molecular formula C11H11BrN2O2 B6594228 3-Bromo-1-isopropyl-6-nitro-1h-indole CAS No. 945556-87-6

3-Bromo-1-isopropyl-6-nitro-1h-indole

Cat. No.: B6594228
CAS No.: 945556-87-6
M. Wt: 283.12 g/mol
InChI Key: DCBAZORRKGEPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-isopropyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 3-position, an isopropyl group at the 1-position, and a nitro group at the 6-position of the indole ring. These substitutions confer unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 1-isopropylindole, followed by nitration to introduce the nitro group at the 6-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of nitric acid and sulfuric acid for nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-6-nitro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1-isopropyl-6-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-isopropyl-6-nitro-1H-indole is unique due to the specific combination of substituents on the indole ring. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

3-Bromo-1-isopropyl-6-nitro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique molecular structure, which includes a bromine atom at the third position, an isopropyl group at the first position, and a nitro group at the sixth position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C₁₆H₁₁BrN₃O₂
  • CAS Number : 148249-36-9

The presence of functional groups such as bromine and nitro suggests that this compound may exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Key findings include:

Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.

Anticancer Potential : Research has shown that derivatives of indole compounds often exhibit anticancer properties. The specific arrangement of substituents in this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antiviral Effects : Some studies suggest that compounds similar to this compound can inhibit viral replication by interfering with essential viral enzymes. This mechanism could be explored further for potential therapeutic applications against various viral infections .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, which are crucial for cancer cell survival and proliferation.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function, leading to cell lysis in microbial targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Biological Activity
6-BromoindoleBromine at position 6Antimicrobial
1-IsopropylindoleIsopropyl at position 1Anticancer
5-NitroindoleNitro at position 5Antiviral
4-Bromo-1-methylindoleBromine at position 4Anticancer

The unique combination of bromine, isopropyl, and nitro groups in this compound may confer distinct biological activities that are not observed in these other compounds .

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Study : A study conducted on various indole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications at the nitro and bromine positions could enhance efficacy.
  • Anticancer Research : Investigations into the anticancer properties of indoles revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways. The structural features of this compound suggest it may share these properties, warranting further exploration .
  • Antiviral Activity Assessment : A review on antiviral agents indicated that similar compounds demonstrated effectiveness against various viruses by inhibiting replication mechanisms. This opens avenues for testing this compound against viral pathogens .

Properties

IUPAC Name

3-bromo-6-nitro-1-propan-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7(2)13-6-10(12)9-4-3-8(14(15)16)5-11(9)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBAZORRKGEPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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